molecular formula C21H20O3S B3060717 2,2-Diphenylethyl 4-methylbenzenesulfonate CAS No. 6944-27-0

2,2-Diphenylethyl 4-methylbenzenesulfonate

Cat. No. B3060717
CAS RN: 6944-27-0
M. Wt: 352.4 g/mol
InChI Key: FGGIVUNDCMWXPU-UHFFFAOYSA-N
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Description

2,2-Diphenylethyl 4-methylbenzenesulfonate is a sulfonate compound with the molecular formula C21H20O3S . It has gained significant attention in recent years for its various applications in scientific research and industry.


Molecular Structure Analysis

The molecular structure of 2,2-Diphenylethyl 4-methylbenzenesulfonate is represented by the SMILES string O=S(OCC(C1=CC=CC=C1)C2=CC=CC=C2)(C(C=C3)=CC=C3C)=O . This indicates the presence of a sulfonate group attached to a 2,2-diphenylethyl group and a 4-methylbenzene group.

Scientific Research Applications

Molecular Studies and Characterization

  • Ab Initio Molecular Orbital Study : The 4-methylbenzenesulfonate anion, a component of 2,2-Diphenylethyl 4-methylbenzenesulfonate, has been extensively studied using ab initio quantum chemical methods. This research provides valuable insights into the molecular structure and vibrational modes of the anion, contributing to a deeper understanding of similar compounds (Ristova et al., 1999).

Applications in Polymer Chemistry

  • Polypeptide Preparation via Living Polymerization : Novel platinum complexes related to 2,2-Diphenylethyl 4-methylbenzenesulfonate have shown efficacy in initiating ring-opening polymerization of amino acid N-carboxyanhydride, leading to the production of polypeptides with narrow polydispersity indexes. This highlights the potential of such compounds in the field of polymer chemistry (Peng, Lai, & Lin, 2008).

Synthesis and Characterization of Novel Compounds

  • Synthesis of Charge Transfer Complexes : The synthesis and characterization of a charge transfer complex involving 4-methylbenzenesulfonate reveals its potential in DNA binding and antioxidant activities, indicating a promising avenue for further research in biochemistry and molecular biology (Vadivelan et al., 2015).

Analytical Chemistry and Material Science

  • Analytical Characterization and Substance Differentiation : Research on substances with the diphenylethylamine nucleus, which includes 2,2-diphenylethyl isomers, contributes to the development of analytical techniques for distinguishing between closely related compounds. This is crucial in fields like forensic science and quality control in the pharmaceutical industry (Wallach et al., 2015).

Catalysis and Chemical Reactions

  • Activation of Hydrogen Peroxide : Selenoxides, including aryl benzyl selenoxides related to 2,2-diphenylethyl 4-methylbenzenesulfonate, have been used as catalysts for bromination reactions in organic chemistry. This illustrates the compound's role in facilitating important chemical transformations (Goodman & Detty, 2004).

Safety and Hazards

2,2-Diphenylethyl 4-methylbenzenesulfonate is classified as a combustible solid . It’s important to handle it with care, avoid breathing dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,2-diphenylethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3S/c1-17-12-14-20(15-13-17)25(22,23)24-16-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGIVUNDCMWXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288470
Record name 2,2-diphenylethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diphenylethyl 4-methylbenzenesulfonate

CAS RN

6944-27-0
Record name NSC55921
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55921
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-diphenylethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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